Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds .
Comprehensive and Detailed Summary of the Application: 2-Methyl-2-vinyloxirane has been used as a masked dienolate in the direct vinylogous Mannich-type reaction with an alpha-imino ester as an electrophile . This reaction is a type of carbon-carbon bond-forming reaction that is widely used in the synthesis of a variety of organic compounds.
Thorough Summary of the Results or Outcomes Obtained: The Mannich adduct obtained from this reaction was a useful intermediate en route to cis-5-substituted pipecolinic acid ethyl ester under simple hydrogenation .
Specific Scientific Field: This application falls under the field of Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application: 2-Methyl-2-vinyloxirane, an analogue of isoprene, has been used as a versatile isoprene auxiliary in the prenylation of some indolic and imidazolic bases . This process involves adding one or more isoprene units to these compounds .
Thorough Summary of the Results or Outcomes Obtained: The biological importance of the prenylated derivatives resides in their potential application as drugs . All new compounds were characterized by high-resolution NMR, mass spectroscopy, GC-MS, and LC-MS .
2-Methyl-2-vinyloxirane, also known as 2-methyl-2-vinyl oxirane, is a cyclic ether with the molecular formula . It features a three-membered epoxide ring that is characterized by its unique structure, which includes a vinyl group attached to the second carbon atom of the oxirane. This compound is a colorless liquid at room temperature and is known for its reactivity due to the strained epoxide ring, making it useful in various
2-Methyl-2-vinyloxirane is a hazardous compound due to its:
These reactions highlight the compound's versatility as a building block in organic chemistry.
Several methods exist for synthesizing 2-methyl-2-vinyloxirane:
These methods illustrate the compound's accessibility for laboratory synthesis.
2-Methyl-2-vinyloxirane has several applications:
These applications underscore its significance in both industrial and environmental contexts.
Interaction studies involving 2-methyl-2-vinyloxirane have primarily focused on its reactivity with other chemicals. For example:
These interactions are crucial for developing a comprehensive understanding of the compound's behavior in various chemical environments.
Several compounds share structural similarities with 2-methyl-2-vinyloxirane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Isoprene | Diene | Base structure for many derivatives; less reactive than epoxides. |
3-Methyl-3-vinyloxirane | Epoxide | Similar reactivity but different substitution pattern. |
1,2-Epoxybutane | Epoxide | More saturated structure; less strained than 2-methyl-2-vinyloxirane. |
4-Methyl-1-pentene | Alkene | Does not contain an epoxide; used in similar polymerization reactions. |
The uniqueness of 2-methyl-2-vinyloxirane lies in its specific epoxide structure combined with the vinyl group, which enhances its reactivity compared to more saturated or less strained compounds.
Flammable;Irritant